3-(Propan-2-yl)-1lambda~6~-thiane-1,1,4-trione
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Overview
Description
3-(Propan-2-yl)-1lambda~6~-thiane-1,1,4-trione is a sulfur-containing heterocyclic compound It features a six-membered ring with one sulfur atom and three oxygen atoms attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-1lambda~6~-thiane-1,1,4-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of thioglycolic acid derivatives with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-1lambda~6~-thiane-1,1,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiane derivatives.
Scientific Research Applications
3-(Propan-2-yl)-1lambda~6~-thiane-1,1,4-trione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)-1lambda~6~-thiane-1,1,4-trione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: These compounds also contain a sulfur atom in a five-membered ring and have similar chemical properties.
Sulfoxides and sulfones: These are oxidation products of thiane derivatives and share some chemical reactivity.
Uniqueness
3-(Propan-2-yl)-1lambda~6~-thiane-1,1,4-trione is unique due to its specific ring structure and the presence of three oxygen atoms
Properties
CAS No. |
74601-38-0 |
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Molecular Formula |
C8H14O3S |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
1,1-dioxo-3-propan-2-ylthian-4-one |
InChI |
InChI=1S/C8H14O3S/c1-6(2)7-5-12(10,11)4-3-8(7)9/h6-7H,3-5H2,1-2H3 |
InChI Key |
SFDZYJHTLABFRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CS(=O)(=O)CCC1=O |
Origin of Product |
United States |
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